Echinochrome A
Overview
Description
Preparation Methods
Echinochrome A can be isolated from sea urchins, but synthetic routes have also been developed. One method involves the oxidative degradation of this compound in air-equilibrated aqueous solutions . The degradation products are identified and structurally characterized using high-resolution electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy . Industrial production methods typically involve the extraction of this compound from sea urchins, followed by purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Echinochrome A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. During oxidation, this compound forms several degradation products, such as 7-ethyl-2,2,3,3,5,7,8-heptahydroxy-2,3-dihydro-1,4-naphthoquinone and 6-ethyl-5,7,8-trihydroxy-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetraone . Common reagents used in these reactions include oxygen and other oxidizing agents . The major products formed from these reactions are various hydroxylated and oxidized derivatives of this compound .
Scientific Research Applications
In chemistry, it is used as a radical scavenger and antioxidant . In biology and medicine, echinochrome A has shown promise in treating ophthalmic diseases, ischemic heart disease, and metabolic disorders . It has also been studied for its potential to alleviate cytokine storm syndrome by modulating the immune system . Additionally, this compound has anti-inflammatory and analgesic effects, making it a candidate for treating various inflammatory conditions .
Mechanism of Action
The mechanism of action of echinochrome A involves its ability to scavenge free radicals and diminish reactive oxygen species, thereby preventing redox imbalance . It also activates the glutathione pathway, decreases lipid peroxidation, and enhances mitochondrial functions . This compound targets specific molecular signals involved in ophthalmologic, cardiovascular, cerebrovascular, inflammatory, and metabolic diseases . It modulates ion channels in keratinocytes, immune cells, and nociceptive neurons, contributing to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Echinochrome A is unique among naphthoquinone pigments due to its specific hydroxylation pattern and its potent antioxidant properties . Similar compounds include spinochrome D, which also exhibits antioxidant activity but has different effects on cellular functions . Other related compounds are various polyhydroxylated naphthoquinones found in sea urchins, which share some pharmacological properties but differ in their specific biological activities .
Properties
IUPAC Name |
6-ethyl-2,3,5,7,8-pentahydroxynaphthalene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O7/c1-2-3-6(13)4-5(8(15)7(3)14)10(17)12(19)11(18)9(4)16/h13-15,18-19H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRFNICCPHGYAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276542, DTXSID801031488 | |
Record name | Echinochrome A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1471-96-1, 517-82-8 | |
Record name | Echinochrome A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Echinochrome A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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